molecular formula C9H11BrO B3031009 2-Methoxy-3-methylbenzyl bromide CAS No. 122950-66-7

2-Methoxy-3-methylbenzyl bromide

Cat. No.: B3031009
CAS No.: 122950-66-7
M. Wt: 215.09 g/mol
InChI Key: DMQMITNJIJERTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-methylbenzyl bromide (: 122950-66-7) is an organic compound with the molecular formula C 9 H 11 BrO and a molecular weight of 215.09 g/mol . Its structure is defined by the SMILES notation CC1=C(OC)C(CBr)=CC=C1 . As a benzyl bromide derivative, it serves as a versatile alkylating agent and a valuable building block in organic synthesis and medicinal chemistry research. This compound is classified as For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-(bromomethyl)-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQMITNJIJERTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560193
Record name 1-(Bromomethyl)-2-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122950-66-7
Record name 1-(Bromomethyl)-2-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-3-methylbenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(bromomethyl)-2-methoxy-3-methylbenzene chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(Bromomethyl)-2-methoxy-3-methylbenzene CAS Registry Number: 122950-66-7 Synonyms: 2-Methoxy-3-methylbenzyl bromide;


-Bromo-2-methoxy-3-methyltoluene

Executive Summary

1-(Bromomethyl)-2-methoxy-3-methylbenzene is a specialized electrophilic building block used primarily in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors. Characterized by a highly reactive benzylic carbon adjacent to a sterically crowded, electron-rich aromatic core, it serves as a critical "benzylating agent" in medicinal chemistry. This guide details its physicochemical profile, high-fidelity synthesis, and handling protocols, addressing the stability challenges inherent to electron-rich benzyl halides.

Part 1: Structural Analysis & Physicochemical Profile

The molecule features a benzene ring trisubstituted in a 1,2,3-pattern.[1] The interplay between the methoxy group (C2) and the methyl group (C3) creates a unique electronic and steric environment for the bromomethyl group (C1) .

Electronic & Steric Effects[2]
  • The "Ortho Effect": The methoxy group at C2 is an electron-donating group (EDG) via resonance, significantly stabilizing carbocation intermediates at the benzylic position. This imparts significant

    
     character to the molecule, making it highly susceptible to solvolysis (hydrolysis) in protic solvents.
    
  • Steric Crowding: The flanking substituents (methoxy at C2) impose steric strain on the bromomethyl group. While this does not prevent

    
     reactions, it necessitates higher energy nucleophiles or optimized solvent systems compared to unsubstituted benzyl bromide.
    
Physicochemical Data Table
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 215.09 g/mol
Physical State Low-melting solid or viscous oilTendency to crystallize at <4°C.
Solubility DCM, THF, Toluene, Ethyl AcetateReacts violenty with protic nucleophiles (water, alcohols).
Stability Moisture & Light SensitiveHydrolyzes to benzyl alcohol; degrades to HBr and benzaldehyde.
Storage -20°C, under Argon/NitrogenStrict anhydrous conditions required.

Part 2: Synthetic Pathways

For pharmaceutical applications requiring >98% purity, the Alcohol Conversion Route is superior to Radical Bromination. Radical bromination of the parent hydrocarbon (2,3-dimethylanisole) often yields difficult-to-separate regioisomers (bromination at the C3-methyl vs. C1-methyl).

Preferred Route: The Appel Reaction (Alcohol to Bromide)

This protocol utilizes 2-methoxy-3-methylbenzyl alcohol as the precursor, ensuring regiospecificity.

Reaction Logic:



  • Why this method? It operates under mild, neutral conditions, preventing the acid-catalyzed polymerization often seen with HBr or

    
     when applied to electron-rich aromatic rings.
    

Experimental Protocol (Step-by-Step):

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge RBF with 2-methoxy-3-methylbenzyl alcohol (1.0 eq) and Carbon Tetrabromide (

    
    , 1.1 eq). Dissolve in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool to 0°C.
    
  • Addition: Add Triphenylphosphine (

    
    , 1.1 eq) portion-wise over 15 minutes. Caution: Exothermic.
    
  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) for disappearance of alcohol.

  • Workup: Dilute with Hexane (precipitates Triphenylphosphine oxide). Filter through a silica plug.

  • Purification: Concentrate filtrate. If necessary, purify via rapid flash chromatography (100% Hexane

    
     5% EtOAc/Hexane). Note: Silica is acidic; minimize contact time to prevent hydrolysis.
    
Process Visualization

SynthesisWorkflow Precursor 2-methoxy-3- methylbenzyl alcohol Intermediate Oxyphosphonium Intermediate Precursor->Intermediate Activation Reagents CBr4 / PPh3 (DCM, 0°C) Reagents->Intermediate Product 2-methoxy-3- methylbenzyl bromide Intermediate->Product SN2 Attack (Br-) Byproduct Byproduct: Ph3P=O Intermediate->Byproduct

Caption: Figure 1. Appel reaction pathway ensuring regiospecific bromination under mild conditions.

Part 3: Reactivity & Mechanistic Insights

The utility of 1-(bromomethyl)-2-methoxy-3-methylbenzene lies in its dual reactivity profile.

  • Nucleophilic Substitution (

    
    ): 
    
    • Primary mode of action with amines, thiols, and alkoxides.

    • Mechanism: The nucleophile attacks the

      
       orbital of the C-Br bond.
      
    • Optimization: Use polar aprotic solvents (DMF, Acetonitrile) to solvate the cation and leave the nucleophile "naked" and reactive.

  • Friedel-Crafts Alkylation:

    • In the presence of Lewis Acids (

      
      , 
      
      
      
      ), the bromide leaves to form a resonance-stabilized benzyl cation.
    • Risk: This cation is too stable. It can cause unwanted dimerization or polymerization if the external nucleophile is not present in excess.

Reactivity Pathway Diagram

Reactivity cluster_SN2 Pathway A: N-Alkylation (SN2) cluster_SN1 Pathway B: Hydrolysis (Instability) Substrate 1-(bromomethyl)-2- methoxy-3-methylbenzene ProductA Tertiary Benzylamine (Drug Intermediate) Substrate->ProductA K2CO3 / DMF ProductB Benzyl Alcohol (Degradation) Substrate->ProductB Spontaneous Amine Secondary Amine (HNR2) Amine->ProductA Water Atmospheric Moisture (H2O) Water->ProductB

Caption: Figure 2. Competing pathways: Synthetic utility (A) vs. degradation risk (B).

Part 4: Applications in Medicinal Chemistry

This specific scaffold is often employed to introduce lipophilic bulk and electronic modulation into drug candidates.

  • GPCR Ligands: The 2-methoxy-3-methylbenzyl moiety mimics the catecholamine pharmacophore while preventing metabolic oxidation (catechol-O-methyltransferase blocking). It is frequently seen in antagonists for Dopamine D3/D4 and Serotonin 5-HT receptors [1].

  • Kinase Inhibitors: Used to occupy hydrophobic pockets (Selectivity Filter regions) in ATP-competitive inhibitors.

  • Bioisosteres: The fragment serves as a bioisostere for substituted indoles or naphthalenes, improving oral bioavailability by lowering the total polar surface area (TPSA).

Part 5: Safety & Handling (Lachrymator Protocol)

CRITICAL WARNING: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent) and a severe skin corrosive [2].

Mandatory Safety Protocol:

  • Engineering Controls: All operations (weighing, reaction, workup) must occur inside a functioning fume hood.

  • Decontamination:

    • Glassware must be rinsed with a 5% Ethanolamine/Ethanol solution or Dilute Ammonia before removal from the hood. This chemically quenches the bromide to a non-volatile amine.

    • Do not wash directly with water, as this generates HBr gas.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

  • Spill Response: Do not wipe. Cover with weak base (Sodium Bicarbonate) and absorb with vermiculite.

References

  • Sigma-Aldrich. (n.d.). 3-Methoxybenzyl bromide Product Sheet. (Analogous reactivity data). Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122950-66-7. Retrieved from

  • BenchChem. (2025).[2] Technical Guide to Substituted Benzyl Bromides. Retrieved from

Sources

2-Methoxy-3-methylbenzyl bromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-3-methylbenzyl bromide for Researchers and Drug Development Professionals

Introduction

This compound is a substituted aromatic halide that serves as a crucial reactive intermediate in synthetic organic chemistry. Characterized by a benzyl bromide core functionalized with methoxy and methyl groups, this compound is a potent electrophile, making it a valuable building block for the introduction of the 2-methoxy-3-methylbenzyl moiety into more complex molecular architectures. Its structural features are of significant interest to researchers in medicinal chemistry and drug development, where precise modifications to aromatic scaffolds are essential for tuning the pharmacological properties of lead compounds. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, characteristic reactivity, analytical profile, and critical safety guidelines for its handling and use in a laboratory setting.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1]
CAS Number 122950-66-7[1]
Canonical SMILES CC1=C(OC)C(CBr)=CC=C1[1]
InChI Key DMQMITNJIJERTM-UHFFFAOYSA-N[2]
Predicted XlogP 3.2[2]
Appearance Expected to be a colorless to light yellow liquidInferred from isomers[3]

Synthesis and Mechanism

The most direct and widely adopted method for the synthesis of this compound is the free-radical bromination of the corresponding toluene precursor, 2-methoxy-3-methyltoluene (also known as 3-methyl-o-anisole). This reaction leverages the selective reactivity of the benzylic position over the aromatic ring.

Causality Behind Experimental Choices

The choice of N-bromosuccinimide (NBS) as the brominating agent is critical for achieving high selectivity.[4] Unlike elemental bromine (Br₂), which can readily participate in electrophilic aromatic substitution on the electron-rich methoxy-substituted ring, NBS maintains a very low, steady-state concentration of Br₂ in the reaction mixture.[4] This low concentration favors the free-radical chain mechanism initiated at the benzylic position, which is more susceptible to radical abstraction. The reaction requires a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, which decomposes upon heating to generate the initial radicals that propagate the chain reaction.[4][5]

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification start_mat 2-Methoxy-3-methyltoluene reaction Reflux under Inert Atmosphere (e.g., 70-80 °C for AIBN) start_mat->reaction Add Reagents reagents NBS, AIBN (in CCl₄ or other inert solvent) reagents->reaction quench Cool & Filter Succinimide reaction->quench Monitor by TLC/GC wash Aqueous Wash (e.g., NaHCO₃, Brine) quench->wash purify Column Chromatography wash->purify product This compound purify->product

Synthetic workflow for this compound.
Detailed Experimental Protocol
  • Setup: To a dry, three-necked round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-methoxy-3-methyltoluene (1.0 eq.). Dissolve the starting material in a dry, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN, ~0.02 eq.).

  • Initiation and Reaction: Flush the system with nitrogen and heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can be monitored for completion by thin-layer chromatography (TLC) or gas chromatography (GC), typically taking 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine to remove any remaining acidic impurities and salts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the reactivity of the benzylic C-Br bond. This bond is highly polarized and susceptible to cleavage, making the benzylic carbon an excellent electrophile for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.

This reactivity allows it to serve as a key synthon for attaching the 2-methoxy-3-methylbenzyl group to a wide range of molecules. In drug development, this is particularly valuable for Structure-Activity Relationship (SAR) studies, where modifying a core scaffold with different substituted benzyl groups can modulate potency, selectivity, and pharmacokinetic properties. For instance, related methoxybenzyl halides are used in the synthesis of pharmaceuticals targeting neurological disorders and in creating diverse chemical libraries for drug discovery.[3][6] The N-(2-methoxy)benzyl moiety is a known component in the structure of some psychoactive phenethylamine derivatives, demonstrating its incorporation into biologically active molecules.[7]

G reagent This compound (Electrophile) product Substituted Product (R-Nu-CH₂-Ar) reagent->product Sₙ2 Attack nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-NH₂, CN⁻) nucleophile->product leaving_group Bromide Ion (Br⁻) product->leaving_group Formation

General reactivity of this compound.

Analytical Characterization

Unequivocal identification and purity assessment of the synthesized compound are critical. A combination of spectroscopic and spectrometric techniques is employed for full characterization.[7][8]

TechniqueExpected Observations
¹H NMR A singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm.A singlet for the methoxy protons (-OCH₃) around δ 3.8-3.9 ppm.A singlet for the methyl protons (-CH₃) around δ 2.2-2.3 ppm.A multiplet pattern in the aromatic region (δ 6.8-7.3 ppm) corresponding to the three protons on the benzene ring.
¹³C NMR A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm.Signals for the methoxy and methyl carbons.Multiple signals in the aromatic region (δ 110-160 ppm) for the six carbons of the benzene ring, including the two quaternary carbons.
Mass Spec. Molecular ion peaks corresponding to the isotopic distribution of bromine ([M]⁺ and [M+2]⁺) at m/z 214 and 216.A prominent fragment ion corresponding to the loss of the bromine atom (m/z 135), representing the stable 2-methoxy-3-methylbenzyl cation.
FTIR C-H stretching vibrations for aromatic and aliphatic groups (~2850-3100 cm⁻¹).C=C stretching vibrations for the aromatic ring (~1450-1600 cm⁻¹).A strong C-O stretching vibration for the methoxy group (~1250 cm⁻¹).A C-Br stretching vibration (~550-650 cm⁻¹).

Safety, Handling, and Storage

Benzyl bromides and their derivatives are hazardous reagents that demand strict safety protocols. They are potent lachrymators (tear-inducing agents) and are corrosive to the skin, eyes, and respiratory tract.[9][10][11]

Hazard Identification
  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[9][10]

  • Eye Damage/Irritation: Causes serious eye damage, potentially leading to blindness.[9][10]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[10]

Safe Handling Protocol
  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[9] An eyewash station and safety shower must be readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles along with a full-face shield.[10][12]

  • Dispensing: Handle as a corrosive liquid. Avoid breathing vapors or mists.[9] Prevent contact with skin and eyes.

  • Incompatible Materials: Keep away from bases, strong oxidizing agents, alcohols, amines, and metals, as these can cause vigorous or explosive reactions.[9]

  • Disposal: Chemical waste must be disposed of according to local, regional, and national hazardous waste regulations. Do not allow the chemical to enter drains.[9][10]

G assess 1. Risk Assessment (Review SDS) ppe 2. Don PPE (Gloves, Goggles, Face Shield, Lab Coat) assess->ppe hood 3. Handle in Fume Hood (Ensure proper ventilation) ppe->hood work 4. Perform Experiment (Avoid incompatible materials) hood->work dispose 5. Waste Disposal (Segregate into appropriate hazardous waste containers) work->dispose clean 6. Decontaminate & Clean (Clean workspace and remove PPE correctly) dispose->clean

Mandatory laboratory safety workflow.
Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[9] Keep away from heat, sparks, and open flames.

Conclusion

This compound is a synthetically versatile reagent with significant potential in the fields of organic synthesis and drug discovery. Its well-defined reactivity as an electrophile allows for its strategic incorporation into a wide array of molecular frameworks. While its utility is clear, its hazardous nature necessitates a thorough understanding of and adherence to strict safety protocols. This guide provides the foundational knowledge required for researchers to safely and effectively utilize this compound in their scientific endeavors.

References

  • PubChemLite. This compound (C9H11BrO). Available from: [Link]

  • Czerwinska, J., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis. Available from: [Link]

  • ResearchGate. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF. Available from: [Link]

  • Google Patents. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Available from: [Link]

  • PubChem. 3-Methoxybenzyl bromide | C8H9BrO | CID 4067207. Available from: [Link]

  • PrepChem.com. Preparation of 2-methylbenzyl bromide. Available from: [Link]

  • Supporting Information. General procedure A1-2. Available from: [Link]

  • MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-Alkylation using 2-Methoxy-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the N-alkylation of amines using 2-methoxy-3-methylbenzyl bromide. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Role of N-Alkylation in Medicinal Chemistry

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds that form the backbone of a vast array of pharmaceuticals and bioactive molecules.[1][2] The introduction of substituted benzyl groups, in particular, can significantly modulate the pharmacological properties of a lead compound, influencing its potency, selectivity, and metabolic stability. This compound is a valuable, albeit specialized, alkylating agent. The methoxy and methyl substituents on the aromatic ring introduce specific electronic and steric features that can be strategically exploited in drug design. The electron-donating methoxy group is a common motif in approved drugs, often enhancing metabolic stability and modulating target binding.[3] The methyl group provides steric bulk, which can be used to probe and optimize interactions within a biological target's binding pocket.[3]

Mechanism and Scientific Principles: An S_N2 Pathway

The N-alkylation of an amine with this compound proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

The reactivity of benzyl bromides in S_N2 reactions is highly dependent on the electronic nature of the substituents on the aromatic ring.[4] Electron-donating groups, such as the methoxy and methyl groups in this compound, are expected to increase the electron density of the benzene ring. This, in turn, can influence the stability of the transition state.[4][5] While strong electron donation can stabilize a developing positive charge in a more S_N1-like transition state, in a classic S_N2 reaction, the electronic effects are more nuanced. The ortho-methoxy group may also exert a steric influence on the approaching nucleophile.

Sources

Application Notes and Protocols for the O-alkylation of Phenols with 2-Methoxy-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This technical guide provides a comprehensive overview of the O-alkylation of phenols using 2-Methoxy-3-methylbenzyl bromide, a key transformation in the synthesis of diverse organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocol details the widely-used Williamson ether synthesis, a robust and versatile method for forming the aryl ether linkage.[1][2] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss critical parameters that influence reaction outcomes, including the choice of base, solvent, and temperature. Furthermore, it addresses potential side reactions, purification strategies, and methods for the spectroscopic characterization of the final products, offering researchers a thorough and practical guide for successfully implementing this important synthetic transformation.

Introduction: The Significance of Phenolic Ether Synthesis

The O-alkylation of phenols to form aryl ethers is a cornerstone of modern organic synthesis. The resulting ether linkage is a common motif in a vast array of biologically active molecules, natural products, and advanced materials. The Williamson ether synthesis, which proceeds via an SN2 mechanism, is a classic and highly effective method for achieving this transformation.[1][2] It involves the reaction of a phenoxide ion, generated by deprotonating a phenol with a suitable base, with a primary alkyl halide.[1]

The 2-methoxy-3-methylbenzyl group, in particular, can serve as a valuable protecting group or a key structural component in drug discovery programs. Its specific substitution pattern can influence the molecule's conformation, solubility, and metabolic stability. The presence of the methoxy and methyl groups can also modulate the electronic properties of the aromatic ring, which can be crucial for molecular recognition and biological activity.

Reaction Mechanism: The SN2 Pathway

The O-alkylation of phenols with this compound proceeds through a bimolecular nucleophilic substitution (SN2) reaction. The process can be broken down into two key steps:

  • Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group, forming a highly nucleophilic phenoxide anion.[3][4] The choice of base is critical and depends on the acidity of the phenol. For most phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient.[2][4] For less acidic phenols, a stronger base such as sodium hydride (NaH) may be necessary, although this can increase the risk of side reactions.[5]

  • Nucleophilic Attack: The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound.[4] This concerted step involves the simultaneous formation of the new carbon-oxygen bond and the cleavage of the carbon-bromine bond, leading to the desired aryl ether and a bromide salt as a byproduct.[1]

The use of a primary benzylic halide like this compound is advantageous as it minimizes the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary alkyl halides.[1][2]

Figure 1: General mechanism for the O-alkylation of a phenol.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the O-alkylation of a substituted phenol with this compound. Researchers should optimize the conditions based on the specific reactivity of their substrates.

Materials and Reagents
  • Substituted Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the phenol.

  • Reagent Addition: Add this compound (1.1 - 1.5 eq) to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 2-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer and wash it sequentially with water (2x) and brine (1x).[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.[5]

Experimental_Workflow A 1. Add Phenol and K₂CO₃ to Flask B 2. Add Anhydrous DMF A->B C 3. Add this compound B->C D 4. Heat and Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Aqueous Workup (EtOAc/Water) E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Figure 2: A typical experimental workflow for the O-alkylation reaction.

Critical Reaction Parameters and Optimization

The success of the O-alkylation reaction is highly dependent on several key parameters. The following table summarizes their impact and provides general guidance for optimization.

ParameterRecommended ConditionsRationale and Optimization
Base K₂CO₃, Cs₂CO₃, NaOH, NaHThe base must be strong enough to deprotonate the phenol.[5] K₂CO₃ is a good starting point for most phenols. For less acidic phenols, a stronger base like NaOH or NaH may be required.[2][5]
Solvent DMF, Acetonitrile (MeCN), AcetonePolar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.[5] Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[3]
Temperature 50 - 100 °CThe reaction rate increases with temperature. However, excessively high temperatures can promote side reactions.[5] The optimal temperature should be determined empirically for each specific substrate combination.
Stoichiometry 1.1 - 1.5 eq of Alkyl HalideA slight excess of the alkylating agent is typically used to ensure complete consumption of the phenol.

Potential Side Reactions and Troubleshooting

While the Williamson ether synthesis is generally a reliable reaction, several side reactions can occur, leading to reduced yields or the formation of impurities.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[3] O-alkylation is generally favored, especially in polar aprotic solvents.[3] The use of protic solvents can favor C-alkylation by solvating the oxygen atom of the phenoxide.[3]

  • Elimination (E2): While minimized with primary benzyl halides, elimination can become a competing pathway if the reaction temperature is too high or if a sterically hindered base is used.[2]

  • No Reaction: If no product is formed, it is likely that the base is not strong enough to deprotonate the phenol or that the reagents have degraded.[5]

Troubleshooting Guide:

ProblemPotential CauseSuggested Solution
Low Yield Incomplete deprotonation.Use a stronger base (e.g., switch from K₂CO₃ to NaOH or NaH).[5]
Side reactions (C-alkylation).Ensure the use of a polar aprotic solvent like DMF or acetonitrile.[3]
Multiple Products C-alkylation is occurring.Use a polar aprotic solvent and moderate reaction temperatures.
Over-alkylation of di-phenols.Use a controlled stoichiometry of the alkylating agent.
No Reaction Base is too weak.Switch to a stronger base.[5]
Reagent degradation.Use fresh, high-purity reagents.

Product Characterization

The successful synthesis of the desired 2-methoxy-3-methylbenzyl ether can be confirmed using a combination of standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The appearance of a new singlet in the range of δ 4.5-5.5 ppm corresponding to the benzylic protons (Ar-O-CH₂ -Ar) is a key indicator of successful O-alkylation. The disappearance of the phenolic -OH proton signal will also be observed.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A new signal for the benzylic carbon (Ar-O-C H₂-Ar) will appear in the range of δ 65-75 ppm.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: The broad -OH stretching band of the starting phenol (around 3200-3600 cm⁻¹) will be absent in the product spectrum. The appearance of a C-O-C ether stretch around 1200-1250 cm⁻¹ provides further evidence of product formation.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Bases such as sodium hydride are highly reactive and flammable. They should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents like DMF are harmful if inhaled or absorbed through the skin. Handle with appropriate precautions.

Conclusion

The O-alkylation of phenols with this compound via the Williamson ether synthesis is a highly effective and versatile method for the preparation of valuable aryl ethers. By carefully selecting the reaction conditions, particularly the base and solvent, and by monitoring the reaction progress, researchers can achieve high yields of the desired products. This guide provides a solid foundation for the successful implementation of this important synthetic transformation in a research setting.

References

  • Benchchem. Williamson Ether Synthesis of Phenolic Compounds. Technical Support Center. Accessed February 12, 2026.
  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. Published April 9, 2011. Accessed February 12, 2026.
  • Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. Accessed February 12, 2026.
  • J&K Scientific LLC. Williamson Ether Synthesis. Published March 22, 2025. Accessed February 12, 2026.
  • ChemHelpASAP. in the chemical literature: Williamson ether synthesis. YouTube. Published October 25, 2019. Accessed February 12, 2026.
  • Hubei Sanli Fengxiang Technology Co., Ltd. What Is the Mechanism of Phenol Alkylation? Published March 20, 2024. Accessed February 12, 2026.
  • Cazorla, C., Pfordt, É., Duclos, M., Métay, E., & Lemaire, M. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2488.
  • Hubei Sanli Fengxiang Technology Co., Ltd.
  • Google Patents. US2841623A - Process for the alkylation of phenols. Accessed February 12, 2026.
  • Jing, H., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Tetrahedron Letters, 47(45), 7865-7868.
  • Zhang, Y., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
  • NIST. 2-Hydroxy-3-methoxybenzyl alcohol. NIST Chemistry WebBook. Accessed February 12, 2026.
  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1145-1148.
  • MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)

Sources

Application Note: Optimized Synthesis of 2-Methoxy-3-methylphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed and robust protocol for the laboratory-scale preparation of the Grignard reagent, 2-methoxy-3-methylphenylmagnesium bromide, from 2-methoxy-3-methylbenzyl bromide. Grignard reagents are powerful nucleophiles essential for carbon-carbon bond formation in organic synthesis. This application note is tailored for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also a comprehensive explanation of the chemical principles, safety protocols, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Strategic Value of Sterically Encumbered Grignard Reagents

Since their discovery by Victor Grignard in 1900, Grignard reagents have become indispensable tools in organic chemistry for constructing complex molecular frameworks. The target of this protocol, 2-methoxy-3-methylphenylmagnesium bromide, is a sterically hindered reagent due to the ortho-methoxy and -methyl substituents. This steric congestion can impart unique reactivity and selectivity in subsequent reactions, providing access to complex molecular targets.

The preparation of this specific Grignard reagent is challenging due to these same steric and electronic factors. The electron-donating methoxy group and the bulky methyl group can influence the rate of formation and favor side reactions, such as Wurtz coupling. Therefore, precise control over reaction parameters is critical for a successful synthesis.

Foundational Principles and Mechanistic Rationale

The formation of a Grignard reagent proceeds via the oxidative insertion of magnesium metal into the carbon-halogen bond. This process is generally understood to occur through a single electron transfer (SET) mechanism on the surface of the magnesium metal.[1]

Diagram 1: Grignard Reagent Formation Mechanism

Grignard_Mechanism Aryl_Halide Ar-Br (this compound) Mg_Surface Mg(0) Metal Surface Aryl_Halide->Mg_Surface Single Electron Transfer (SET) Radical_Anion [Ar-Br]•⁻ Grignard_Reagent Ar-Mg-Br (Final Reagent) Mg_Surface->Grignard_Reagent Recombination Aryl_Radical Ar• Radical_Anion->Aryl_Radical Fragmentation MgBr_Radical MgBr• Aryl_Radical->Mg_Surface

Caption: A simplified depiction of the single electron transfer (SET) mechanism for Grignard reagent formation.

Critical Experimental Parameters:

  • Solvent Selection: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are crucial. They solvate the magnesium center, stabilizing the Grignard reagent through complexation, which is vital for its formation and reactivity. THF is often the preferred solvent due to its higher boiling point and superior solvating capability for organomagnesium compounds.[2][3]

  • Magnesium Activation: A passivating layer of magnesium oxide (MgO) on the surface of magnesium turnings can inhibit the reaction.[4][5] Activation is necessary to expose a fresh, reactive metal surface.[4][5] Common activation methods include the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5][6] Iodine reacts with magnesium to etch the oxide layer, facilitating the reaction.[7][8]

  • Anhydrous Conditions: Grignard reagents are strong bases and are readily quenched by protic solvents like water.[9] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential to prevent yield loss.[10]

  • Reaction Initiation: Initiating the Grignard reaction can sometimes be difficult. Gentle warming is often required to start the reaction.[10] Once initiated, the reaction is exothermic and may need cooling to maintain control.[10] Successful initiation is indicated by a color change, bubble formation, and a gentle reflux of the solvent.[11]

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-methoxy-3-methylphenylmagnesium bromide on a 25 mmol scale.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeKey Role
This compound215.09255.38 gStarting Material
Magnesium Turnings24.31300.73 gReagent
Anhydrous Tetrahydrofuran (THF)72.11-75 mLSolvent
Iodine253.81~0.11-2 crystalsActivator
Nitrogen or Argon Gas---Inert Atmosphere

Safety Precautions:

  • Grignard reagents are highly flammable and react violently with water. Conduct all procedures in a well-ventilated fume hood under an inert atmosphere.

  • Anhydrous THF is flammable. Handle with care.

  • This compound is an irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Diagram 2: Experimental Workflow

Grignard_Synthesis_Workflow cluster_setup Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_completion Phase 3: Completion & Use Dry_Apparatus Dry Glassware Assemble_System Assemble Under Inert Gas Dry_Apparatus->Assemble_System Charge_Reagents Add Mg Turnings & Iodine Assemble_System->Charge_Reagents Add_Solvent Add Anhydrous THF Charge_Reagents->Add_Solvent Initiate_Reaction Initiate with Gentle Heating Add_Solvent->Initiate_Reaction Prepare_Solution Prepare Aryl Bromide in THF Controlled_Addition Slow Addition of Aryl Bromide Prepare_Solution->Controlled_Addition Initiate_Reaction->Controlled_Addition Maintain_Reflux Maintain Gentle Reflux (1 hr) Controlled_Addition->Maintain_Reflux Cool_to_RT Cool to Room Temperature Maintain_Reflux->Cool_to_RT Titrate_Reagent Determine Concentration by Titration Cool_to_RT->Titrate_Reagent Proceed_to_Next_Step Use in Subsequent Reaction Titrate_Reagent->Proceed_to_Next_Step

Caption: A step-by-step workflow for the synthesis of 2-methoxy-3-methylphenylmagnesium bromide.

Step-by-Step Procedure:

  • Preparation of Glassware: A three-necked round-bottom flask, reflux condenser, and addition funnel must be oven-dried at 120°C for a minimum of 4 hours or flame-dried under vacuum and cooled under an inert atmosphere.

  • Apparatus Assembly: Assemble the glassware while warm under a positive pressure of nitrogen or argon. The central neck should be fitted with a magnetic stir bar or mechanical stirrer, one side neck with the condenser, and the other with the addition funnel.

  • Charging the Flask: Add the magnesium turnings (0.73 g, 30 mmol) and one or two small crystals of iodine to the reaction flask.

  • Solvent Addition: Introduce approximately 15 mL of anhydrous THF into the flask.

  • Preparation of Aryl Bromide Solution: Dissolve this compound (5.38 g, 25 mmol) in the remaining 60 mL of anhydrous THF and transfer this solution to the addition funnel.

  • Reaction Initiation:

    • Begin stirring the magnesium suspension.

    • Add about 5 mL of the aryl bromide solution to the flask.

    • Gently warm the flask with a heat gun. The disappearance of the brown iodine color and the observation of bubbling at the magnesium surface signal initiation.[11] The solution may also turn cloudy and gray.

    • If initiation is sluggish, crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[12][13]

  • Controlled Addition:

    • Once the reaction is initiated and self-sustaining, add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, reduce the addition rate and cool the flask with a water bath. The addition should take approximately one hour.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete conversion.

  • Quantification: It is highly recommended to determine the concentration of the Grignard reagent by titration before its use in subsequent steps.[14][15][16]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Failure to Initiate Inactive magnesium surface; presence of moisture.Add another small iodine crystal or a few drops of 1,2-dibromoethane.[4][5][6] Ensure all glassware and solvents are scrupulously dry.[12]
Low Yield Incomplete reaction; quenching by atmospheric moisture or oxygen.Extend the reaction time. Ensure a positive pressure of inert gas is maintained throughout the reaction.
Formation of White Precipitate (Wurtz Coupling) High local concentration of aryl bromide.Ensure slow, dropwise addition of the aryl bromide solution. Maintain adequate stirring.
Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-methoxy-3-methylphenylmagnesium bromide. By adhering to the principles of meticulous drying of apparatus and solvent, effective magnesium activation, and controlled reaction conditions, researchers can successfully prepare this valuable sterically hindered Grignard reagent for use in a variety of synthetic applications.

References
  • Why is THF used in Grignard? - Quora. (2019, July 22). Retrieved from [Link]

  • Activation of Grignard reagent - Chemistry Stack Exchange. (2021, August 30). Retrieved from [Link]

  • How do you titrate Grignard reagents? - Filo. (2023, October 1). Retrieved from [Link]

  • Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents - American Chemical Society. (n.d.). Retrieved from [Link]

  • Why do Grignard reagents react with epoxides but not THF? - Chemistry Stack Exchange. (2014, December 18). Retrieved from [Link]

  • List three techniques used to initiate a Grignard reaction that fails to start spontaneously. - Homework.Study.com. (n.d.). Retrieved from [Link]

  • Titration Grignard and BuLi - Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • How to measure the concentration of any grignard reagent (RMgX) in situ? - ResearchGate. (2012, October 23). Retrieved from [Link]

  • Grignard Reaction | Chem-Station Int. Ed. (2024, April 16). Retrieved from [Link]

  • Titrating Organometallic Reagents is Easier Than You Think - Chemtips. (2015, January 12). Retrieved from [Link]

  • activation of Magnesium for grignard reaction - Organosynthetic & Organometallic Chemistry. (2010, September 11). Retrieved from [Link]

  • How does iodine ACTUALLY activate a Grignard? : r/chemhelp - Reddit. (2024, October 16). Retrieved from [Link]

  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • The Grignard Reagents | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

  • why is thf solution used in preparing grignard reagent - Brainly.in. (2018, May 29). Retrieved from [Link]

  • making Grignard reagents - YouTube. (2019, January 7). Retrieved from [Link]

  • UTSC - Chemistry Lab Grignard Reaction Experiment - YouTube. (2013, January 29). Retrieved from [Link]

  • Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Solvent screening of benzyl chloride Grignard reaction | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • THF vs ether in Grignard synthesis : r/chemistry - Reddit. (2016, November 18). Retrieved from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 2-Methoxy-3-methylbenzyl bromide in storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 2-Methoxy-3-methylbenzyl bromide. This resource is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Here, we address common challenges related to its storage and handling, with a primary focus on preventing hydrolysis to ensure the integrity of your starting material and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so sensitive to hydrolysis?

A1: this compound is a substituted benzyl halide, a class of organic compounds frequently used in organic synthesis as an alkylating agent. Its reactivity stems from the benzylic bromide, which is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack.

The primary cause of its instability in storage is hydrolysis . Water molecules in the atmosphere or dissolved in solvents act as nucleophiles, attacking the electrophilic benzylic carbon. This reaction displaces the bromide ion and results in the formation of 2-Methoxy-3-methylbenzyl alcohol and hydrobromic acid (HBr). The rate of hydrolysis for benzylic bromides is relatively fast due to the stability of the resulting benzylic carbocation intermediate, which is resonance-stabilized.[1][2] The presence of the methoxy group on the aromatic ring can further influence the reactivity of the benzylic position.

Here is a diagram illustrating the hydrolysis mechanism:

Hydrolysis_Mechanism reactant This compound transition_state Transition State reactant->transition_state Nucleophilic Attack water H₂O (Water) water->transition_state product1 2-Methoxy-3-methylbenzyl Alcohol transition_state->product1 product2 HBr (Hydrobromic Acid) transition_state->product2

Caption: SN1/SN2 hydrolysis of this compound.

Q2: What are the ideal storage conditions to prevent the hydrolysis of this compound?

A2: To minimize hydrolysis and ensure the long-term stability of this compound, stringent storage conditions are paramount. The key is to control the main factors driving degradation: moisture, temperature, and light.[3][4]

ParameterRecommendationRationale
Temperature Store at 2-8 °C.[5]Low temperatures slow down the rate of the hydrolysis reaction. Do not freeze, as this can cause moisture to condense upon thawing.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[6]This displaces moist air from the container, minimizing contact with water vapor.
Container Use a tightly sealed, amber glass bottle with a PTFE-lined cap.Amber glass protects the compound from light, which can potentially catalyze degradation.[3] A PTFE-lined cap provides a superior moisture barrier compared to other materials.
Desiccant Store the sealed container inside a desiccator with a suitable desiccant (e.g., silica gel, Drierite).This provides a secondary barrier against ambient moisture, especially for frequently accessed containers.
Q3: I suspect my this compound has degraded. How can I confirm this?

A3: Visual inspection can sometimes offer initial clues. The pure compound is typically a solid. The presence of a yellowish or brownish discoloration, or a syrupy consistency, may indicate the formation of impurities. The sharp, acidic odor of HBr might also be noticeable.

For definitive confirmation, analytical techniques are necessary:

  • ¹H NMR Spectroscopy: This is a powerful method to detect the presence of the hydrolysis product, 2-Methoxy-3-methylbenzyl alcohol. You will observe a characteristic singlet for the benzylic protons (Ar-CH₂-OH) at a different chemical shift compared to the benzylic protons of the starting material (Ar-CH₂-Br).

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for impurities. The alcohol byproduct will have a different Rf value than the starting bromide, which is typically less polar.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify the components of your sample, providing clear evidence of the alcohol and other potential byproducts.[8]

Troubleshooting Guide

Problem: My reaction yield is consistently low when using this compound from a previously opened bottle.

This is a classic symptom of starting material degradation due to hydrolysis. The 2-Methoxy-3-methylbenzyl alcohol byproduct is unreactive under most alkylation conditions and acts as an inert impurity, effectively reducing the molar quantity of your active reagent.

Troubleshooting_Workflow start Low Reaction Yield check_purity Assess Purity of Starting Material (TLC, ¹H NMR) start->check_purity is_impure Is Hydrolysis Product (Alcohol) Detected? check_purity->is_impure purify Purify the Reagent (e.g., Recrystallization) is_impure->purify Yes use_new Use a Fresh, Unopened Bottle of Reagent is_impure->use_new No, but suspect degradation review_storage Review and Improve Storage Protocol purify->review_storage use_new->review_storage end_purify Proceed with Reaction using Purified Material review_storage->end_purify end_new Proceed with Reaction using New Material review_storage->end_new

Sources

safe handling of lachrymatory benzyl bromide compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals who handle benzyl bromide and related lachrymatory compounds. The information herein is synthesized from established safety protocols and technical data to ensure the highest standards of laboratory safety and experimental integrity.

Introduction: Understanding the Hazard

Benzyl bromide (C₆H₅CH₂Br) is a versatile reagent in organic synthesis, primarily used for introducing the benzyl protecting group.[1][2][3] However, its utility is matched by its significant hazards. It is a potent lachrymator, meaning it causes intense irritation to the eyes, leading to tearing.[1][3][4][5] Furthermore, it is corrosive and irritating to the skin and respiratory tract.[1][6][7] Safe handling is not merely a matter of compliance but a prerequisite for reliable and reproducible scientific work. This guide provides a framework for understanding and mitigating the risks associated with benzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of benzyl bromide?

A1: Benzyl bromide poses several acute and chronic health risks:

  • Lachrymatory Effects: Vapors are highly irritating to the eyes, causing immediate and profuse tearing.[3][4][7]

  • Corrosivity: It can cause severe burns to the skin and eyes upon direct contact.[5][6][8]

  • Respiratory Irritation: Inhalation of vapors can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema.[1][6][9]

  • Toxicity: The compound is toxic if inhaled, ingested, or absorbed through the skin.[8][10]

  • Combustibility: Benzyl bromide is a combustible liquid with a flashpoint of approximately 79-86°C (174-187°F).[7][9]

  • Mutagenicity: There is evidence to suggest that benzyl bromide may cause genetic mutations, warranting extreme caution.[6]

Q2: What are the proper storage conditions for benzyl bromide?

A2: Proper storage is critical to maintaining the stability and safety of benzyl bromide. Key storage requirements include:

  • Container: Store in a tightly sealed, original container, preferably made of glass or a lined metal can.[11]

  • Location: A cool, dry, well-ventilated area is essential.[11][12][13] Outside or detached storage is preferred.[11]

  • Incompatibilities: Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, amines, and metals (especially mild steel and zinc).[6][8][12][14] Contact with water can lead to decomposition and the release of hydrogen bromide gas.[8][11]

  • Ignition Sources: Store away from heat, sparks, and open flames.[6][9][14]

  • Light and Moisture Sensitivity: Protect from direct sunlight and moisture, as these can promote decomposition.[8][12][15]

  • Pressure Buildup: Gradual decomposition in a sealed container can lead to a dangerous buildup of pressure.[11]

Q3: What Personal Protective Equipment (PPE) is mandatory when working with benzyl bromide?

A3: A multi-layered approach to PPE is non-negotiable. The following should be considered the minimum standard:

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[7][16]

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood.[1] If there is a risk of exposure outside of a fume hood, a full-face respirator with appropriate cartridges (e.g., ABEK type) or a self-contained breathing apparatus (SCBA) should be used.[10][14]

  • Hand Protection: Wear chemically resistant gloves. Consult glove manufacturer data for specific breakthrough times for benzyl bromide. Double-gloving is a recommended practice.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a potential splash, a chemically resistant apron or full-body suit is recommended.[6][11]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and full-face shieldProtects against splashes and potent lachrymatory vapors.[7][16]
Respiratory Certified chemical fume hood / Full-face respirator with ABEK cartridgesPrevents inhalation of corrosive and toxic vapors.[1][14]
Hand Protection Chemically resistant gloves (e.g., Viton®, Butyl rubber)Prevents skin contact and absorption.[6]
Body Protection Lab coat, apron, or chemical suitProtects against skin contact from spills and splashes.[6][11]

Troubleshooting Guide

Problem 1: I can smell a sharp, pungent odor and my eyes are starting to tear, but I haven't spilled anything.

Possible Cause: This indicates a breach in containment. The source could be a leaking septum, a poorly sealed reaction vessel, or inadequate ventilation in your fume hood. The lachrymatory properties of benzyl bromide make it self-indicating at low concentrations.[1][4]

Solution:

  • Immediate Evacuation: If you experience any irritation, immediately and safely move away from the suspected source and alert others in the vicinity.

  • Assess the Situation from a Safe Distance: Do not re-enter the area without appropriate respiratory protection.

  • Check for Leaks: Once protected, carefully inspect your apparatus for any potential leak points. Common culprits include septa, ground glass joints, and tubing connections.

  • Verify Fume Hood Function: Ensure your fume hood is operating correctly. Check the airflow monitor and ensure the sash is at the appropriate height.

  • Neutralize and Decontaminate: If a small leak is found, address it and then decontaminate the surrounding area with a suitable neutralizing agent (see spill cleanup protocol).

Problem 2: My reaction with benzyl bromide is turning dark and producing a white precipitate.

Possible Cause: Benzyl bromide can decompose, especially in the presence of moisture, light, or incompatible materials, to produce hydrogen bromide (HBr) gas.[8][11] The HBr can then react with components of your reaction mixture or the solvent, leading to discoloration and side products. The white precipitate could be a salt formed from the reaction of HBr with a basic compound in your mixture.

Solution:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. If necessary, dry your starting materials.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent decomposition caused by atmospheric moisture.

  • Check Reagent Purity: Ensure your benzyl bromide has not decomposed in storage. It should be a colorless to pale yellow liquid.[5] Significant discoloration indicates degradation.

  • Review Incompatibilities: Double-check that all reagents and solvents are compatible with benzyl bromide.[6][8][12][14]

Problem 3: I have accidentally spilled a small amount of benzyl bromide inside the fume hood.

Possible Cause: Accidental spills can happen during transfers or from a failed reaction setup.

Solution: A pre-planned spill response is crucial. The following protocol should be followed for small spills contained within a fume hood.

Experimental Protocol: Small Spill Cleanup
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure PPE: Verify you are wearing the correct PPE, including appropriate respiratory protection if necessary.

  • Contain the Spill: Cover the spill with an inert absorbent material like dry sand, vermiculite, or a commercial sorbent.[11][12] DO NOT USE WATER. [6]

  • Neutralize: Cautiously cover the absorbent material with a weak base such as sodium bicarbonate or soda ash to neutralize any residual benzyl bromide and the decomposition product, HBr.[6]

  • Collect Waste: Using non-sparking tools, carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal.[9][12]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Allow the fume hood to run for an extended period to ensure all vapors are exhausted.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel spill->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain with Inert Absorbent don_ppe->contain neutralize Neutralize with Weak Base contain->neutralize collect Collect Waste in Labeled Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate ventilate Ventilate Area decontaminate->ventilate end_procedure Procedure Complete ventilate->end_procedure

Caption: Workflow for a small benzyl bromide spill.

Emergency First Aid

In the event of an exposure, immediate and decisive action is critical.

  • Inhalation: Move the affected person to fresh air immediately.[9][12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][9][11] Seek immediate medical attention.[6][12]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9][12] Seek immediate medical attention.[6][12] Do not allow the victim to rub their eyes.[9]

  • Ingestion: Do NOT induce vomiting.[12][14] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.[9][12][14]

References

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. [Link]

  • Wikipedia. (n.d.). Benzyl bromide. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Bromide. [Link]

  • Choice Organochem LLP. (n.d.). Benzyl bromide. [Link]

  • Alfa Aesar. (2010, September 3). Benzyl bromide - SAFETY DATA SHEET. [Link]

  • Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1225 - BENZYL BROMIDE. [Link]

  • Sdfine. (n.d.). BENZYL BROMIDE. [Link]

  • GazFinder. (n.d.). benzyl bromide (C7H7Br). [Link]

  • International Labour Organization. (n.d.). BENZYL BROMIDE. [Link]

Sources

Technical Support Center: Safe Quenching of 2-Methoxy-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-BNZ-Q Subject: Emergency & Routine Neutralization of Alkylating Lachrymators Priority: High (Health/Safety Hazard) Assigned Specialist: Senior Application Scientist, Chemical Safety Division

Executive Summary & Hazard Profile[1][2]

User Warning: You are dealing with a Benzyl Bromide Derivative . While the specific substituents (2-methoxy, 3-methyl) alter the electronic properties of the ring, the functional hazard remains the benzylic bromide moiety. This compound is a potent lachrymator (tear-inducing) and a strong alkylating agent (potential mutagen).

The Core Problem: Water alone is ineffective for rapid quenching. Benzyl bromides are immiscible with water and hydrolyze slowly, releasing HBr gas and leaving the active alkylating agent intact for hours or days. You must use a soft nucleophile to chemically destroy the electrophilic carbon.

Key Chemical Properties
PropertyValue/DescriptionImplication
Reactivity Class Electrophile (

active)
Reacts rapidly with amines, thiols, and thiosulfates.
Lachrymator YesCauses immediate, severe eye/respiratory irritation.
Solubility Organic solvents (DCM, EtOAc)Requires a biphasic quench or co-solvent (Ethanol).
Stability Moisture SensitiveHydrolyzes slowly to HBr + Benzyl alcohol.

The "Gold Standard" Quenching Protocol (Sodium Thiosulfate)

This is the preferred method for both spills and reaction workups because it generates non-volatile, water-soluble byproducts (Bunte salts) without releasing noxious fumes (unlike ammonia).

Reagent Preparation
  • Stock Solution: 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Activator (Optional but recommended): Trace Sodium Iodide (NaI) can catalyze the reaction if the bromide is sluggish, though benzyl bromides are usually reactive enough.

Workflow A: Quenching a Reaction Mixture (Excess Reagent)

Scenario: You have completed a substitution reaction and have 1.5 eq of excess bromide in the flask.

  • Dilution: Ensure the reaction mixture is in a solvent miscible with the quench or capable of biphasic mixing (e.g., Ethanol, Acetone, or vigorous stirring with DCM).

  • Addition: Add 2-3 equivalents of the 10% Sodium Thiosulfate solution relative to the estimated excess bromide.

  • Agitation: Stir vigorously for 30–60 minutes at room temperature. The biphasic mixture requires high surface area contact.

  • Validation: Perform a TLC. The UV-active spot for the benzyl bromide (usually high

    
     in Hex/EtOAc) should disappear. The product (Bunte salt) remains at the baseline.
    
  • Phase Separation: The hazardous bromide is now a water-soluble salt. Separate the organic layer (product) and dispose of the aqueous layer as chemical waste.

Workflow B: Emergency Spill Cleanup

Scenario: You dropped a vial inside the fume hood.

  • Evacuate & Ventilate: If the lachrymatory effect is overwhelming, close the hood sash and leave the lab for 10 minutes to allow the hood to purge vapors.

  • PPE Upgrade: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Cover: Gently cover the spill with paper towels to prevent vapor dispersion.

  • Soak: Pour the 10% Sodium Thiosulfate solution over the paper towels. Let it sit for 20 minutes.

  • Cleanup: Collect the soaked towels as solid hazardous waste. Clean the surface again with soap and water.[1]

Mechanism of Action

The thiosulfate anion (


) acts as a soft nucleophile, attacking the benzylic carbon and displacing the bromide.

QuenchingMechanism BnBr 2-Methoxy-3-methyl benzyl bromide (Electrophile) TS Transition State [S_N2 Attack] BnBr->TS Mix Thio Sodium Thiosulfate (Nucleophile) Thio->TS Bunte Bunte Salt (Water Soluble Non-Volatile) TS->Bunte Displacement Bromide NaBr (Inert Salt) TS->Bromide

Caption: The chemical transformation of the hazardous alkylating agent into a benign Bunte salt via nucleophilic substitution.

Alternative Protocol: The Ammonium Method

Use this only if Thiosulfate is unavailable. It is effective but generates ammonia fumes and basic waste.

  • Reagent: 1:1 mixture of concentrated Ammonium Hydroxide (

    
    ) and Ethanol.
    
  • Procedure: Add slowly to the reaction mixture. Stir for 1 hour.

  • Mechanism: Ammonia attacks the benzyl bromide to form the primary amine, which often reacts further to form secondary/tertiary amines or quaternary ammonium salts.

  • Drawback: The product is a mixture of amines which may complicate workup if your desired product is also an amine.

Troubleshooting & FAQs

Q1: I quenched the reaction with water/bicarb, but my eyes are still burning. Why?

  • Diagnosis: Incomplete Quench.

  • Root Cause: Water is a poor nucleophile for this substrate. The hydrolysis rate is slow (

    
    ), meaning the benzyl bromide persists in the organic layer.
    
  • Fix: Add an amine (like triethylamine) or thiosulfate to the biphasic mixture and stir vigorously for another hour.

Q2: A white precipitate formed during the thiosulfate quench. Is this normal?

  • Diagnosis: Likely Bunte Salt precipitation or Sodium Bromide.

  • Analysis: The sodium thiosulfate adduct (Bunte salt) is highly polar. If your solvent system is non-polar (e.g., Toluene/Hexane), the salt will precipitate out.

  • Action: This is a good sign. Filter the solid or add water to dissolve it into the aqueous waste stream.

Q3: Can I use bleach (Sodium Hypochlorite) to destroy the waste?

  • Diagnosis: DANGEROUS PRACTICE.

  • Warning: Bleach is an oxidant. While it might eventually degrade the molecule, mixing bleach with brominated compounds can generate bromamines or other toxic volatiles. Furthermore, bleach does not attack the alkylating center via the clean

    
     mechanism required here. Stick to Thiosulfate. 
    

Q4: How do I validate that the waste is safe to pour into the solvent drum?

  • Protocol: Take a 10 µL aliquot of the organic layer. Spot it on a TLC plate alongside the starting bromide. Stain with PMA or UV.

  • Pass Criteria: Complete absence of the starting material spot.

  • Fail Criteria: Faint spot visible. Add 20% more thiosulfate and stir longer.

Decision Matrix: Handling Incidents

SafetyLogic Start Incident / Need Type Identify Situation Start->Type Spill Spill outside Containment Type->Spill Reaction Excess Reagent in Flask Type->Reaction ActionSpill 1. Evacuate (10m) 2. PPE Upgrade 3. Cover with Thiosulfate Spill->ActionSpill SolventCheck Is solvent water miscible? Reaction->SolventCheck Miscible Add aq. Thiosulfate directly SolventCheck->Miscible Yes (DMF, Acetone) Immiscible Add Ethanol co-solvent + Thiosulfate + Vigorous Stir SolventCheck->Immiscible No (DCM, Toluene) Validation TLC Check (UV Disappearance) Miscible->Validation Immiscible->Validation

Caption: Logical decision tree for determining the correct quenching procedure based on experimental context.

References & Authority[5][6][7][8]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

    • Context: General guidelines for handling lachrymators and alkylating agents.[2]

  • Lunn, G., & Sansone, E. B. (1994).[3] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

    • Context: The definitive text on chemical destruction. See sections on "Halides" and "Alkylating Agents."

  • PubChem Compound Summary. (n.d.). Benzyl Bromide Derivatives (General Safety Data).

    • Context: Hazard identification (H314, H335) and physical properties.[4]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories.

    • Context: Regulatory framework for fume hood usage and PPE.[4][5][6]

Sources

Validation & Comparative

1H NMR chemical shifts of 2-Methoxy-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the ¹H NMR Chemical Shifts of 2-Methoxy-3-methylbenzyl bromide

Audience: Researchers, scientists, and drug development professionals

This guide presents a comprehensive analysis of the ¹H NMR spectrum of this compound. By comparing its spectral data with structurally related analogues, we provide a detailed interpretation of substituent effects on proton chemical shifts, offering a robust framework for structural verification and reaction monitoring.

In organic synthesis, unambiguous structural confirmation is paramount. This compound is a key intermediate where the precise arrangement of its methoxy, methyl, and bromomethyl groups dictates its reactivity. ¹H NMR spectroscopy provides a detailed electronic map of the molecule, with the chemical shift of each proton being exquisitely sensitive to its local environment. Understanding these shifts is crucial for confirming the substitution pattern and assessing sample purity.

¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals for the benzylic, methoxy, methyl, and aromatic protons. The chemical shifts are governed by the combined electronic and steric influences of the substituents.

Table 1: Experimental ¹H NMR Data for this compound (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationInferred Coupling Constants (J, Hz)
Ar-CH₃2.29Singlet (s)3H-
-OCH₃3.87Singlet (s)3H-
-CH₂Br4.55Singlet (s)2H-
Ar-H56.85Doublet (d)1HJ ≈ 7.5
Ar-H47.16Triplet (t)1HJ ≈ 7.8
Ar-H67.24Doublet (d)1HJ ≈ 7.9
Experimental Protocol: Acquiring High-Resolution ¹H NMR Data

A robust protocol is essential for obtaining reproducible NMR data.

Caption: Standard workflow for sample preparation and ¹H NMR analysis.

Comparative Analysis: Deconvoluting Substituent Effects

To understand the electronic contributions of the methoxy and methyl groups, we compare the spectrum of our target compound with that of unsubstituted benzyl bromide and its mono-substituted derivatives. This approach isolates the impact of each group on the chemical shifts of the benzylic and aromatic protons.[1]

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton GroupBenzyl bromide[2]2-Methoxybenzyl bromide3-Methylbenzyl bromide[3]This compound
-CH₂Br 4.514.564.454.55
Ar-CH₃ --2.352.29
-OCH₃ -3.88-3.87
Aromatic-H ~7.3 (m)6.88-7.40 (m)7.09-7.28 (m)6.85-7.24 (m)
The Benzylic Protons (-CH₂Br)

The benzylic protons are a sensitive probe of the overall electron density of the aromatic ring.

  • Electron Donating Groups (EDGs): EDGs increase electron density on the ring, shielding the benzylic protons and shifting their signal upfield (to a lower ppm value). The -CH₃ group in 3-methylbenzyl bromide demonstrates this, shifting the signal to 4.45 ppm from 4.51 ppm in benzyl bromide.[3]

  • Anisotropic and Inductive Effects: The -OCH₃ group at the ortho position in 2-methoxybenzyl bromide is electron-donating by resonance but electron-withdrawing by induction.[4] Furthermore, its proximity can lead to through-space (anisotropic) effects. The net result is a slight deshielding, moving the signal downfield to 4.56 ppm.

  • Combined Effects: In this compound, the -OCH₃ group's deshielding influence appears dominant, placing the signal at 4.55 ppm, very close to that of 2-methoxybenzyl bromide. The adjacent methyl group provides a minor shielding contribution.

Aromatic and Substituent Protons

The protons directly attached to the ring and the substituent groups provide a clear picture of the electronic environment.

G C2 C2-OCH₃ C3 C3-CH₃ C4 C4-H (7.16 ppm) C5 C5-H (6.85 ppm) C6 C6-H (7.24 ppm)

Caption: Structure and ¹H NMR assignments for this compound.

  • Methoxy Protons (-OCH₃): The signal at 3.87 ppm is characteristic of an aryl methoxy group.[5]

  • Methyl Protons (Ar-CH₃): The signal at 2.29 ppm is typical for a methyl group attached to an aromatic ring.

  • Aromatic Protons (Ar-H): The substitution pattern creates a distinct splitting pattern. The proton at C5 (6.85 ppm) is the most shielded due to the strong para-donating effect of the methoxy group. The proton at C6 (7.24 ppm) is the most deshielded, being ortho to the electron-withdrawing bromomethyl group. The C4 proton (7.16 ppm) appears as a triplet, coupled to its two neighbors.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent effects manifest in chemical shifts and splitting patterns. The downfield position of the benzylic protons (4.55 ppm) is primarily dictated by the ortho-methoxy group, while the aromatic region is well-resolved due to the varied electronic environments created by the three different substituents. This comparative guide provides the foundational data and interpretive logic required for researchers to confidently identify this compound and distinguish it from its structural isomers and related precursors.

References

  • PubChemLite. This compound (C9H11BrO). [Link]

  • Fraser, R. R., et al. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2774. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

Sources

Technical Guide: Structural Differentiation and Performance Profiling of 2-Methoxy-3-Methylbenzyl Bromide

[1]

Executive Summary

In the synthesis of pharmacophores and radiotracers, 2-methoxy-3-methylbenzyl bromide (CAS: 1426305-61-6) serves as a critical electrophile for introducing the 2-methoxy-3-methylbenzyl moiety.[1] However, its synthesis—typically via radical bromination of 2-methoxy-1,3-dimethylbenzene (2,3-dimethylanisole)—is prone to producing regioisomeric impurities.

The presence of isomers such as 2-methoxy-5-methylbenzyl bromide or 3-methoxy-2-methylbenzyl bromide can lead to "dead-end" synthesis routes or, worse, biologically inactive isomers in the final drug candidate.[1] This guide provides a definitive, data-driven methodology to distinguish the target molecule from its closest structural analogs using NMR spectroscopy, chromatographic behavior, and reactivity profiling.[1]

The Isomer Landscape

Before analysis, one must define the structural "enemies." The three most common contenders arising from non-selective methylation or bromination are:

CompoundStructure DescriptionKey Steric Feature
Target (A) This compound Bromomethyl (C1) and Methyl (C3) are separated by Methoxy (C2).[1]
Isomer (B) 2-methoxy-5-methylbenzyl bromide Methyl is para to the Methoxy group. Less steric crowding.
Isomer (C) 3-methoxy-2-methylbenzyl bromide Methyl is ortho to the Bromomethyl group.[1] High steric hindrance.[2]

Spectroscopic Differentiation (NMR)[3][4][5]

Mass spectrometry (MS) is often insufficient for these isomers as they share identical molecular weights (

Nuclear Magnetic Resonance (NMR)
Proton ( H) NMR Signature

The aromatic region (6.5 – 7.5 ppm) and the benzylic protons provide the primary fingerprints.[1]

  • Target (2-methoxy-3-methyl): The 1,2,3-substitution pattern creates a specific splitting pattern.[1] Expect a triplet (or doublet of doublets with similar

    
     values) for the proton at C5, and doublets  for C4 and C6.
    
  • Isomer B (2-methoxy-5-methyl): This is a 1,2,4-substitution.[1] Expect a singlet (or narrow doublet) for the isolated proton at C6, distinct from the Target.

The "Smoking Gun": 1D NOE Difference Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy measures through-space proximity, independent of bond connectivity.[1] This is the most authoritative confirmation method.

Experimental Logic:

  • Irradiate the Methoxy (-OCH

    
    )  signal (approx.[1] 3.8 ppm).
    
  • Observe which aromatic or benzylic protons show signal enhancement.[1]

Data Interpretation Table:

Irradiated SignalTarget Response (2-OMe-3-Me)Isomer C Response (3-OMe-2-Me)
-OCH

(Methoxy)
Strong enhancement of Benzylic -CH

Br (C1) AND Methyl -CH

(C3).[1]
No enhancement of Benzylic -CH

Br (too distant).
-CH

(Methyl)
Enhancement of only aromatic H4 and Methoxy.[1]Strong enhancement of Benzylic -CH

Br (C1).[1]
Visualization of NOE Logic

The following diagram illustrates the spatial relationships that dictate the NOE signals.

NOE_Logiccluster_0Target: 2-methoxy-3-methylcluster_1Isomer: 3-methoxy-2-methylnode_OMeMethoxy (Pos 2)node_BrBenzyl CH2Br (Pos 1)node_OMe->node_BrStrong NOE(Proximity)node_MeMethyl (Pos 3)node_OMe->node_MeStrong NOE(Proximity)node_OMe_isoMethoxy (Pos 3)node_Br_isoBenzyl CH2Br (Pos 1)node_OMe_iso->node_Br_isoNO NOE(Too Distant)node_Me_isoMethyl (Pos 2)node_Me_iso->node_Br_isoStrong NOE

Figure 1: NOE correlation pathways distinguishing the target from its regioisomer. Yellow arrows indicate observable signal enhancement.

Chemical Reactivity Profiling

When spectroscopic data is ambiguous (e.g., in crude mixtures), chemical reactivity serves as a functional probe.[1] The position of the substituents heavily influences the rate of nucleophilic substitution (

Comparative Alkylation Rates

In an

1
  • Target (2-methoxy-3-methyl): The methoxy group at C2 is ortho to the reaction center.[1] While it offers some electron donation, it creates significant steric bulk.

  • Isomer B (2-methoxy-5-methyl): The methyl group is meta to the reaction center. This isomer reacts faster than the target.[1]

  • Isomer C (3-methoxy-2-methyl): The methyl group is ortho to the reaction center.[1] Methyl is bulkier than Methoxy.[1] This isomer reacts slower than the target.[1]

Experimental Validation (Kinetic Assay): React mixture with 1.0 equivalent of morpholine in acetonitrile at 25°C. Monitor disappearance of benzyl bromide via HPLC.

  • 
     (Isomer B)[1] < 
    
    
    (Target) <
    
    
    (Isomer C)

Experimental Protocols

Protocol: Selective 1D NOE Experiment

Objective: Confirm the proximity of the Methoxy group to the Benzylic protons.

  • Sample Prep: Dissolve 10 mg of the sample in 0.6 mL CDCl

    
    . Ensure the solution is free of paramagnetic impurities (filter through basic alumina if necessary).
    
  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Run a standard

      
      H spectrum (16 scans) to identify chemical shifts.[1]
      
    • Set the irradiation frequency exactly on the Methoxy singlet (approx. 3.80 ppm).

    • Set a mixing time of 500–800 ms.

    • Acquire 128 scans to ensure signal-to-noise ratio allows detection of <2% enhancement.

  • Analysis: Phase the spectrum so the irradiated peak is negative.[1] Look for positive enhancement in the benzylic -CH

    
     region (approx. 4.5 ppm).
    
Protocol: HPLC Separation Method

Objective: Quantify isomeric purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Expected Elution Order:

    • 2-methoxy-5-methyl (Most polar/accessible)[1]

    • Target (2-methoxy-3-methyl)[1][3]

    • 3-methoxy-2-methyl (Least polar interaction due to shielding)[1]

Decision Matrix

Use this flowchart to guide your analytical workflow.

Decision_TreeStartUnknown Benzyl BromideH_NMR1H NMR Analysis(Aromatic Region)Start->H_NMRSplit_PatternCheck Splitting PatternH_NMR->Split_PatternPattern_124Singlet + Doublets(1,2,4-substitution)Split_Pattern->Pattern_124Singlet observedPattern_123Triplet + Doublets(1,2,3-substitution)Split_Pattern->Pattern_123Triplet observedIdentified_IsoBIDENTIFIED:2-methoxy-5-methylPattern_124->Identified_IsoBNOE_TestRun 1D NOEIrradiate -OCH3Pattern_123->NOE_TestResult_NOE_CH2Enhancement ofBenzyl CH2Br?NOE_Test->Result_NOE_CH2Identified_TargetCONFIRMED:2-methoxy-3-methylResult_NOE_CH2->Identified_TargetYES (Proximity)Identified_IsoCIDENTIFIED:3-methoxy-2-methylResult_NOE_CH2->Identified_IsoCNO (Distance)

Figure 2: Analytical decision tree for confirming the identity of this compound.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NOE and coupling constants).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift prediction).[1][4]

  • PubChem. (2023).[1] Compound Summary: this compound.[1] National Library of Medicine.

Safety Operating Guide

Navigating the Hazards of 2-Methoxy-3-methylbenzyl bromide: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that novel reagents are the lifeblood of discovery. However, their safe handling is paramount to protecting both the researcher and the integrity of the research. 2-Methoxy-3-methylbenzyl bromide, a valuable building block in organic synthesis, belongs to the benzyl bromide class of compounds, which are known for their reactivity and associated hazards. This guide provides a comprehensive, step-by-step approach to its safe handling and disposal, moving beyond a simple checklist to explain the "why" behind each critical step. Our goal is to empower you with the knowledge to work confidently and safely.

Understanding the Inherent Risks: The Reactivity of Benzyl Bromides

This compound is a lachrymator, meaning it is a tearing agent that can cause severe irritation to the eyes and respiratory tract.[1] Like other benzyl bromides, it is a potent alkylating agent, which is the source of its synthetic utility and its primary hazard. Alkylating agents can react with biological macromolecules, leading to irritation, burns, and potential long-term health effects. The primary hazards associated with this compound are:

  • Severe Skin and Eye Damage: Direct contact can cause severe burns and potentially irreversible eye damage.[1][2]

  • Respiratory Irritation: Inhalation of vapors can lead to irritation of the nose, throat, and lungs.[1]

  • Corrosivity: The compound is corrosive and can damage living tissues and materials.[1][2]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield. Standard safety glasses are insufficient. The lachrymatory nature of this compound necessitates a complete seal around the eyes. A face shield provides an additional layer of protection against splashes.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended). Check the glove manufacturer's compatibility chart for resistance to benzyl bromides. Inspect gloves for any signs of degradation or pinholes before and during use. Change gloves frequently, especially after direct contact.
Body Protection A flame-resistant lab coat and chemical-resistant apron. A lab coat protects against incidental contact. A chemical-resistant apron worn over the lab coat provides a barrier against larger spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge. This is mandatory when handling the compound outside of a certified chemical fume hood or in case of a spill. Ensure proper fit testing and training before using a respirator.

Safe Handling Protocol: A Step-by-Step Workflow

Adherence to a strict, well-defined workflow is crucial for minimizing exposure risk. The following protocol outlines the essential steps for handling this compound from receipt to reaction quenching.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_start->prep_hood prep_spill Prepare a Spill Kit prep_hood->prep_spill handle_aliquot Aliquot the Required Amount prep_spill->handle_aliquot Proceed to Handling handle_seal Immediately Seal the Stock Container handle_aliquot->handle_seal handle_reaction Add to the Reaction Vessel handle_seal->handle_reaction disp_quench Quench Excess Reagent handle_reaction->disp_quench Proceed to Disposal disp_waste Segregate and Label Waste disp_quench->disp_waste disp_cleanup Decontaminate Glassware and Surfaces disp_waste->disp_cleanup

Workflow for Safe Handling of this compound

Step-by-Step Methodology:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

    • Work in a Certified Chemical Fume Hood: All handling of this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

    • Prepare a Spill Kit: Have a spill kit readily accessible. This should include an absorbent material (such as vermiculite or sand), a neutralizing agent (such as sodium bicarbonate), and a sealed container for waste.

  • Handling:

    • Aliquot the Required Amount: Use a clean, dry syringe or pipette to transfer the required volume of the reagent.

    • Immediately Seal the Stock Container: To prevent the release of vapors, securely close the primary container immediately after aliquoting.

    • Add to the Reaction Vessel: Slowly add the reagent to the reaction mixture under an inert atmosphere if the reaction chemistry requires it.

  • Disposal:

    • Quench Excess Reagent: Any unreacted this compound should be quenched before disposal. This can typically be done by slowly adding a solution of sodium bicarbonate or another suitable nucleophile. The quenching process should be performed in the fume hood.

    • Segregate and Label Waste: All waste containing this compound, including quenched material, contaminated consumables (gloves, pipette tips), and rinse solutions, must be collected in a designated, properly labeled hazardous waste container.

    • Decontaminate Glassware and Surfaces: Thoroughly decontaminate all glassware and work surfaces that have come into contact with the reagent. A suitable decontamination solution, such as a dilute solution of sodium bicarbonate, should be used, followed by a thorough rinse with soap and water.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills, and if you are properly trained and equipped, use the spill kit to absorb and neutralize the material, then place it in the designated hazardous waste container.

Storage and Disposal Plan

Storage:

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[1]

  • The container should be tightly sealed to prevent the escape of vapors and protect it from moisture.

Disposal:

  • All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Never dispose of this chemical down the drain.[1]

By understanding the inherent hazards of this compound and diligently following these safety protocols, you can confidently utilize this valuable reagent in your research while ensuring a safe laboratory environment for yourself and your colleagues.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-methylbenzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-methylbenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.